molecular formula C12H13ClN2O4 B3362527 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea CAS No. 1000930-40-4

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No. B3362527
CAS RN: 1000930-40-4
M. Wt: 284.69 g/mol
InChI Key: SSBHNJHDGJPWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CP-Dioxin, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the dioxin family, which consists of compounds that contain the 1,4-benzodioxin core structure. CP-Dioxin has a wide range of biochemical and physiological effects, and has been used extensively in laboratory experiments for its unique properties.

Scientific Research Applications

Urea and Urease in Biotechnology and Medicine

Urea-based compounds, including derivatives and inhibitors, play significant roles in biotechnological and medical applications. The study of urea biosensors, for instance, is crucial for detecting and quantifying urea concentration due to its relevance in diagnosing critical diseases related to nitrogen metabolism disorders. Urea biosensors utilize enzyme urease as a bioreceptor element, with recent advances focusing on enhancing their sensitivity through various nanomaterials and conducting polymers (Botewad et al., 2021).

Urease inhibitors have also garnered attention for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. These inhibitors, including urea derivatives, have been explored for their therapeutic applications, indicating a need for further research to fully exploit urease inhibition in medical treatments (Kosikowska & Berlicki, 2011).

Urea Utilization in Agriculture

In agriculture, urea is extensively used as a non-protein nitrogen source for ruminants, highlighting its importance in the nitrogen metabolism of livestock. The regulation of urea metabolism by rumen bacterial urease is a critical area of study, providing insights into strategies for improving urea utilization efficiency in ruminants, thereby enhancing feed protein quality and reducing environmental nitrogen losses (Jin et al., 2018).

Synthetic and Biological Importance of Urea Derivatives

The synthesis and study of urea derivatives, such as 2-(thio)ureabenzothiazoles, have revealed a broad spectrum of biological activities. These compounds are of great interest in medicinal chemistry for their potential therapeutic applications, demonstrating the versatility and importance of urea-based molecules in drug development (Rosales-Hernández et al., 2022).

Environmental and Industrial Applications

Research on urea and its derivatives extends to environmental and industrial applications, particularly in the development of biosensors and as potential candidates for alternative energy sources. For example, the exploration of urea as a hydrogen carrier indicates its potential for sustainable and long-term energy supply, underscoring the compound's significance beyond its traditional uses (Rollinson et al., 2011).

properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-4-3-11(16)15-12(17)14-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBHNJHDGJPWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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